molecular formula C6H14N2O2S B1487653 Piperidin-3-yl-methanesulfonamide CAS No. 1206969-70-1

Piperidin-3-yl-methanesulfonamide

Cat. No. B1487653
M. Wt: 178.26 g/mol
InChI Key: MVSCEWQFNYYHBS-UHFFFAOYSA-N
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Description

Piperidin-3-yl-methanesulfonamide is a compound with the IUPAC name 3-piperidinylmethanesulfonamide . It has a molecular weight of 178.26 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Piperidin-3-yl-methanesulfonamide is 1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Physical And Chemical Properties Analysis

Piperidin-3-yl-methanesulfonamide is a powder that is stored at room temperature . It has a molecular weight of 178.26 .

Scientific Research Applications

“Piperidin-3-yl-methanesulfonamide” is a chemical compound with the CAS Number: 1206969-70-1 . It’s a powder with a molecular weight of 178.26 . This compound is often used in scientific research, particularly in the fields of Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .

Piperidine, the core structure of “Piperidin-3-yl-methanesulfonamide”, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and analgesic treatments .

“Piperidin-3-yl-methanesulfonamide” is a derivative of piperidine, which is a crucial heterocyclic system used in the production of various drugs . Here are some potential applications based on the properties of piperidine and its derivatives:

  • Anticancer : Piperidine derivatives have been utilized in the development of anticancer drugs . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .

  • Antiviral : Piperidine-based compounds have been used in the creation of antiviral drugs . Their unique chemical structure allows them to interfere with the life cycle of viruses, thereby inhibiting their replication .

  • Antimalarial : Some piperidine derivatives have shown potential in the treatment of malaria . They can interfere with the lifecycle of the malaria parasite, making them effective antimalarial agents .

  • Antimicrobial and Antifungal : Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They can inhibit the growth of various types of bacteria and fungi, making them effective in treating infections .

  • Antihypertension : Some piperidine derivatives have been used in the treatment of hypertension . They can help relax and widen blood vessels, thereby reducing blood pressure .

  • Analgesic : Piperidine derivatives have been used in the creation of analgesic drugs . They can help relieve pain by altering the way the body senses pain .

“Piperidin-3-yl-methanesulfonamide” is a chemical compound with the CAS Number: 1206969-70-1 . It’s a powder with a molecular weight of 178.26 . This compound is often used in scientific research, particularly in the fields of Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .

Piperidine, the core structure of “Piperidin-3-yl-methanesulfonamide”, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, and analgesic treatments .

Safety And Hazards

The safety information for Piperidin-3-yl-methanesulfonamide includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives, including Piperidin-3-yl-methanesulfonamide, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSCEWQFNYYHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-yl-methanesulfonamide

CAS RN

1206969-70-1
Record name piperidin-3-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Hu, Z Hui, J Duan, C Garrido, T Xie… - Expert Opinion on …, 2022 - Taylor & Francis
Introduction Ataxia telangiectasia and RAD3-related kinase (ATR) is one of the key phosphatidylinositol 3-kinase-related kinase family members important for DNA damage response …
Number of citations: 7 www.tandfonline.com
Y Sun, D Kang, F Da, T Zhang, P Li, B Zhang… - European Journal of …, 2021 - Elsevier
With our previously identified potent NNRTIs 25a and HBS-11c as leads, series of novel thiophene[3,2-d]pyrimidine and thiophene[2,3-d]pyrimidine derivatives were designed via …
Number of citations: 6 www.sciencedirect.com
D Kang, Y Sun, D Feng, S Gao, Z Wang… - Journal of Medicinal …, 2022 - ACS Publications
Here, we report the design, synthesis, structure–activity relationship studies, antiviral activity, enzyme inhibition, and druggability evaluation of dihydrofuro[3,4-d]pyrimidine derivatives …
Number of citations: 8 pubs.acs.org
L Barnes, H Blaber, DTK Brooks, L Byers… - Journal of Medicinal …, 2019 - ACS Publications
Phosphoinositide-3-kinase δ (PI3Kδ) is a critical regulator of cell growth and transformation and has been explored as a therapeutic target for a range of diseases. Through the …
Number of citations: 6 pubs.acs.org
M Coban, J Morrison, W Freeman, ES Radisky… - 2020 - chemrxiv.org
We are presenting our on going studies with inhibitory research on Tmprss2, S-protein:Ace2, and 3CLpro using compound screening coupled with X-ray crystallography, molecular …
Number of citations: 2 chemrxiv.org
DV Liskin - 2012 - search.proquest.com
A plethora of natural products and valuable pharmaceuticals contain nitrogen heterocycles. Many of those scaffolds can be achieved by difunctionalizations of tethered aminoalkenes. …
Number of citations: 2 search.proquest.com

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